molecular formula C21H16ClN3O3S2 B2669646 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886942-56-9

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2669646
CAS RN: 886942-56-9
M. Wt: 457.95
InChI Key: BRRWWLDWOZBBEI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16ClN3O3S2 and its molecular weight is 457.95. The purity is usually 95%.
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Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives, including the compound , have been found to have significant anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives has been achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antibacterial Activity

Benzothiazole derivatives have demonstrated antibacterial activity by inhibiting various enzymes . These enzymes include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Antimicrobial Resistance

The compound has potential applications in the development of novel antibiotics to control resistance problems . According to a WHO 2019 report, among the 32 antibiotics in clinical trials, only six were classified as innovative and containing a novel moiety . The development of novel antibiotics based on benzothiazole moiety could be beneficial in this regard .

Inhibition of Oxidoreductase Enzyme

The compound has been found to inhibit the oxidoreductase enzyme . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards the oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Activity Against Escherichia Coli Strains

The compound has demonstrated in vitro antibacterial activities against Escherichia coli strains . This includes E. coli 6 and E. coli 13 .

Activity Against Other Bacterial Strains

In addition to E. coli, the compound has also shown antibacterial activity against Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-30(27,28)18-11-3-2-8-15(18)20(26)25(13-14-7-4-5-12-23-14)21-24-19-16(22)9-6-10-17(19)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRWWLDWOZBBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

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